8-(叔丁基)色满-4-胺

描述

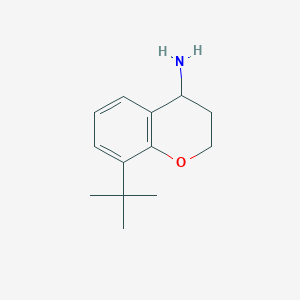

8-(tert-Butyl)chroman-4-amine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-(tert-Butyl)chroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(tert-Butyl)chroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

色满-4-酮衍生物因其潜在的抗癌特性而受到研究。色满-4-酮部分存在于天然化合物和合成类似物中,在抑制肿瘤生长和增殖方面展现出前景。 “8-(叔丁基)色满-4-胺”中的叔丁基可能增强其亲脂性,有助于更好地被细胞吸收并与癌细胞相互作用 .

抗炎和镇痛作用

色满-4-酮衍生物的抗炎和镇痛作用已有充分记载。这些化合物可以抑制促炎细胞因子的产生,并通过各种生化途径介导止痛。 “8-(叔丁基)色满-4-胺”可以作为开发新型抗炎药物的先导化合物 .

抗菌和抗真菌特性

色满-4-酮衍生物表现出抗菌和抗真菌活性,使其在治疗传染病方面具有价值。 “8-(叔丁基)色满-4-胺”的结构特征可以进行优化以增强这些特性,从而导致新型抗菌剂的开发 .

抗氧化潜力

色满-4-酮衍生物的抗氧化潜力归因于其清除自由基和保护细胞免受氧化应激的能力。 “8-(叔丁基)色满-4-胺”可以探索其抗氧化能力,这对于预防慢性疾病和衰老相关疾病至关重要 .

神经保护作用

色满-4-酮衍生物已显示出神经保护作用,这对于治疗神经退行性疾病至关重要。 “8-(叔丁基)色满-4-胺”的修饰以靶向特定神经通路可能导致治疗阿尔茨海默病和帕金森病等疾病的突破 .

化妆品应用

有趣的是,色满-4-酮衍生物已用于皮肤和头发护理的化妆品制剂中。它们可以改善质地,治疗皮肤和头发相关的缺陷,并有助于伤口愈合过程。 “8-(叔丁基)色满-4-胺”可能在具有治疗益处的化妆品产品的配方中找到应用 .

生物活性

8-(tert-Butyl)chroman-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and experimental findings.

Chemical Structure and Properties

8-(tert-Butyl)chroman-4-amine features a chroman core structure characterized by a benzene ring fused to a saturated five-membered ring containing an oxygen atom. The presence of a tert-butyl group at the 8-position enhances its lipophilicity and steric bulk, which may influence its interactions with biological targets. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol.

Synthesis of 8-(tert-Butyl)chroman-4-amine

The synthesis typically involves several steps, including:

- Introduction of the tert-butyl group : This is often achieved using tert-butyl bromide in the presence of a base.

- Reduction Steps : Following the introduction of the tert-butyl group, reduction reactions are performed to yield the final amine product.

Anti-inflammatory Properties

Research indicates that 8-(tert-Butyl)chroman-4-amine exhibits significant anti-inflammatory activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated promising anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : Studies have reported that 8-(tert-Butyl)chroman-4-amine can inhibit tumor growth and induce apoptosis in cancer cells. It has been tested against various cancer cell lines, showcasing its ability to selectively target and kill malignant cells.

- Mechanisms of Action : The compound's structural features allow it to interact with critical biological targets such as enzymes involved in cancer progression. For instance, it may affect pathways related to cell proliferation and apoptosis.

Study on Antiangiogenic Activity

A study involving related chroman derivatives demonstrated their efficacy in inhibiting angiogenesis without inducing apoptosis. The lead compound from this study showed effectiveness in an oxygen-induced retinopathy model in vivo, highlighting its potential as an antiangiogenic agent .

In Vitro Assays

In vitro assays have confirmed the dose-dependent inhibition of cell proliferation by 8-(tert-Butyl)chroman-4-amine across different cancer cell lines. For example, alamarBlue proliferation assays indicated significant antiproliferative activity at micromolar concentrations .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 8-(tert-butyl)chroman-4-amine compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 8-(tert-Butyl)chroman-4-amine | Anti-inflammatory, anticancer | High lipophilicity due to tert-butyl group |

| 8-(methyl)chroman-4-amine | Moderate anticancer | Less sterically hindered |

| 7-(tert-butyl)chroman-4-one | Varies; potential for different reactivity | Different position of substituent influences activity |

| Chroman-4-amines | Varies widely based on substituents | General class with diverse biological activities |

属性

IUPAC Name |

8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOIBLQXMSCOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655602 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-83-5 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。